molecular formula C15H13NO6S B2395855 2-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-benzoic acid CAS No. 314260-32-7

2-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-benzoic acid

Cat. No.: B2395855
CAS No.: 314260-32-7
M. Wt: 335.33
InChI Key: HRNCHBDCEHBSHD-UHFFFAOYSA-N
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Description

2-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-benzoic acid is a complex organic compound with a unique structure that includes a benzo[1,4]dioxine ring and a sulfonylamino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-benzoic acid typically involves multiple steps, starting from readily available precursorsCommon reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or halides. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

2-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonylamino group can form strong interactions with these targets, leading to changes in their activity or function. The benzo[1,4]dioxine ring may also play a role in stabilizing these interactions and enhancing the compound’s overall efficacy .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzo[1,4]dioxine derivatives and sulfonylamino-substituted benzoic acids. Examples include:

Uniqueness

What sets 2-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-benzoic acid apart is its specific combination of functional groups, which confer unique chemical and biological properties.

Properties

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO6S/c17-15(18)11-3-1-2-4-12(11)16-23(19,20)10-5-6-13-14(9-10)22-8-7-21-13/h1-6,9,16H,7-8H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRNCHBDCEHBSHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NC3=CC=CC=C3C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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